molecular formula C14H10F3NO2 B5755271 N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide

カタログ番号 B5755271
分子量: 281.23 g/mol
InChIキー: PIZLREWQOPECGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors, which can selectively target specific enzymes and proteins involved in various biological processes.

作用機序

DFP-10825 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 and PDE4 enzymes. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are mediators of pain and inflammation. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various cellular processes, including inflammation and immune response. By inhibiting the activity of these enzymes, DFP-10825 can reduce inflammation and pain, and also modulate the immune response.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. In a study conducted on rats, DFP-10825 was found to significantly reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the paw tissue. This compound was also found to reduce the levels of prostaglandin E2 (PGE2), a mediator of pain and inflammation, in the spinal cord of rats. Additionally, DFP-10825 was found to modulate the immune response by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.

実験室実験の利点と制限

One of the major advantages of DFP-10825 is its selectivity towards COX-2 and PDE4 enzymes, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, the limitations of DFP-10825 include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity and safety profile of DFP-10825 need to be further investigated before its clinical use.

将来の方向性

DFP-10825 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on DFP-10825 include:
1. Investigating the safety and toxicity of DFP-10825 in humans.
2. Developing new formulations of DFP-10825 to improve its solubility and bioavailability.
3. Studying the efficacy of DFP-10825 in various animal models of inflammation and pain.
4. Investigating the potential of DFP-10825 as a therapeutic agent for cancer and other diseases.
5. Exploring the mechanism of action of DFP-10825 in detail to identify new targets for drug development.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity towards COX-2 and PDE4 enzymes makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, further research is needed to investigate its safety, toxicity, and efficacy in humans, and to explore its potential as a therapeutic agent for cancer and other diseases.

合成法

The synthesis of DFP-10825 involves several steps, including the reaction of 2,6-difluoroaniline with 4-fluorophenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound. The overall yield of this synthesis method is approximately 40%, making it a viable option for large-scale production of DFP-10825.

科学的研究の応用

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Recent studies have shown that this compound can inhibit the activity of several enzymes and proteins, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development and progression of these diseases.

特性

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-14-11(16)2-1-3-12(14)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZLREWQOPECGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)COC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。